5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.:
Cat. No.: VC16311668
Molecular Formula: C30H34N2O4
Molecular Weight: 486.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H34N2O4 |
|---|---|
| Molecular Weight | 486.6 g/mol |
| IUPAC Name | 5-(4-hexoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C30H34N2O4/c1-4-5-6-7-19-35-24-17-13-22(14-18-24)30-32-27(25-9-8-10-28(34-3)29(25)36-30)20-26(31-32)21-11-15-23(33-2)16-12-21/h8-18,27,30H,4-7,19-20H2,1-3H3 |
| Standard InChI Key | QOJQDMSLGPAUBN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC |
Introduction
5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c]13benzoxazine is a complex organic compound belonging to the class of benzoxazines. It features a unique structure with various functional groups, including methoxy and hexoxy substituents, which contribute to its chemical properties and potential applications. This compound is classified under heterocyclic compounds due to the presence of nitrogen in its pyrazole ring, making it a subject of interest in materials science and medicinal chemistry.
Synthesis Conditions
| Condition | Description |
|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |
| Temperature | Controlled to optimize reaction rates |
| Catalysts | Specific catalysts may be required to enhance efficiency |
Analytical Techniques
The structural analysis of 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into the connectivity and arrangement of atoms within the molecule.
Analytical Techniques Used
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural elucidation |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis |
Potential Applications
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Materials Science: Due to its benzoxazine structure, it may have applications in polymer synthesis or material design.
-
Medicinal Chemistry: The presence of a pyrazole ring suggests potential biological activity, which could be explored for therapeutic applications.
Stability and Reactivity
The stability of 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine under different pH conditions is important for practical applications. The methoxy and hexoxy groups influence its reactivity profile, which can be critical in both chemical synthesis and biological interactions.
Stability Considerations
| Factor | Impact on Stability |
|---|---|
| pH Conditions | Affects chemical stability and reactivity |
| Functional Groups | Methoxy and hexoxy groups influence reactivity |
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